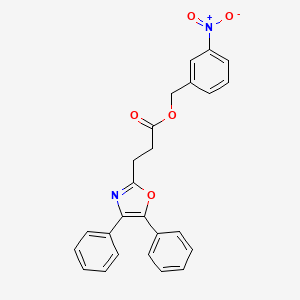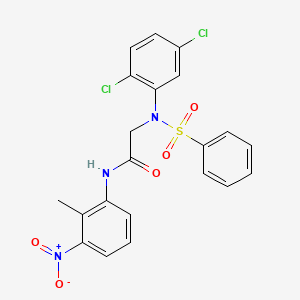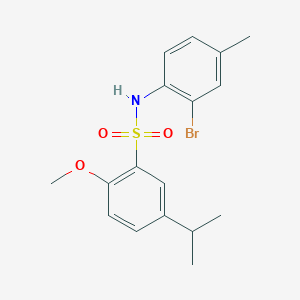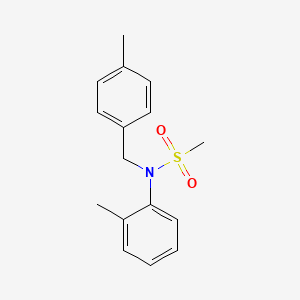![molecular formula C18H20Cl2N2O2S B3507803 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3507803.png)
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
説明
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective neurotoxin that is commonly used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. The purpose of
作用機序
The mechanism of action of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves the selective destruction of noradrenergic neurons in the central nervous system. It is taken up by the noradrenergic neurons and causes the release of noradrenaline. The released noradrenaline is then taken up by the surrounding glial cells and metabolized into a toxic metabolite, which selectively destroys the noradrenergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine are primarily related to the depletion of noradrenaline levels in the brain. This can result in a range of physiological and behavioral effects, including changes in blood pressure, heart rate, locomotor activity, anxiety, and learning and memory.
実験室実験の利点と制限
The advantages of using 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in laboratory experiments include its selectivity for noradrenergic neurons, its ability to selectively destroy these neurons, and its well-established use in the field of neuroscience. The limitations of using 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine include its potential to cause non-specific effects, its potential to affect other neurotransmitter systems, and the need for careful dosing and administration to avoid confounding effects.
将来の方向性
There are several future directions for research involving 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine. These include the development of new methods for administering 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, the investigation of the effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine on other neurotransmitter systems, the exploration of the role of noradrenaline in various physiological and behavioral processes, and the development of new drugs that target the noradrenergic system. Additionally, there is a need for further research into the potential side effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine and the development of strategies to minimize these effects.
Conclusion:
In conclusion, 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a selective neurotoxin that has been extensively studied in the field of neuroscience. It is primarily used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine as a tool for investigating the noradrenergic system and its role in various physiological and behavioral processes.
科学的研究の応用
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is primarily used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. It selectively destroys noradrenergic neurons by causing the release of noradrenaline from the neurons, which is then taken up by the surrounding glial cells and metabolized into a toxic metabolite. This results in a reduction in noradrenaline levels in the brain, which can be used to study the physiological and behavioral effects of noradrenaline depletion.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-2-14-3-6-16(7-4-14)25(23,24)22-11-9-21(10-12-22)18-13-15(19)5-8-17(18)20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRMNTHIOKYEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)

amino]benzamide](/img/structure/B3507756.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)

amino]benzamide](/img/structure/B3507780.png)
![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)

![1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)